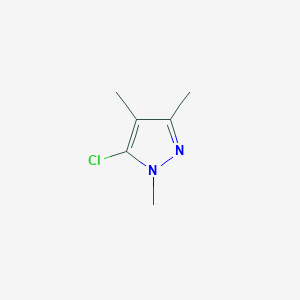

5-chloro-1,3,4-trimethyl-1H-pyrazole

CAS No.: 1195585-81-9

Cat. No.: VC4690053

Molecular Formula: C6H9ClN2

Molecular Weight: 144.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1195585-81-9 |

|---|---|

| Molecular Formula | C6H9ClN2 |

| Molecular Weight | 144.6 |

| IUPAC Name | 5-chloro-1,3,4-trimethylpyrazole |

| Standard InChI | InChI=1S/C6H9ClN2/c1-4-5(2)8-9(3)6(4)7/h1-3H3 |

| Standard InChI Key | WVGCFMJLDLSWGA-UHFFFAOYSA-N |

| SMILES | CC1=C(N(N=C1C)C)Cl |

Introduction

Synthesis and Production

Synthetic Routes

The synthesis of 5-chloro-1,3,4-trimethyl-1H-pyrazole typically involves cyclocondensation or functionalization of pre-existing pyrazole frameworks. Key methods include:

-

Cyclocondensation: Reacting hydrazine derivatives with β-diketones or α,β-unsaturated ketones under acidic conditions. For example, 1,3,4-trimethylpyrazole can be chlorinated using reagents like phosphorus oxychloride (POCl₃) to introduce the chloro group at position 5 .

-

Post-Synthetic Modification: Direct chlorination of 1,3,4-trimethyl-1H-pyrazole using N-chlorosuccinimide (NCS) in the presence of a radical initiator .

Table 1: Representative Synthetic Conditions

| Method | Reactants | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | Hydrazine, β-diketone | HCl/Ethanol | 65–75 | |

| Chlorination | 1,3,4-Trimethylpyrazole, NCS | DMF, 80°C | 82 |

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to optimize temperature control and minimize byproducts. Purification is achieved via fractional distillation or recrystallization from ethanol/water mixtures, yielding >95% purity .

Physicochemical Properties

Structural Characteristics

-

IUPAC Name: 5-Chloro-1,3,4-trimethyl-1H-pyrazole

-

SMILES: CC1=C(N(N=C(C1)Cl)C)C

-

X-ray Crystallography: The chloro and methyl groups induce a planar pyrazole ring with bond angles consistent with aromaticity. Van der Waals interactions dominate crystal packing .

Physical Data

-

Boiling Point: 256°C (estimated via group contribution methods)

-

Density: 1.22 g/cm³ (predicted)

-

Solubility: Soluble in ethanol, DMF, and chloroform; sparingly soluble in water (<0.1 g/L) .

Chemical Reactivity

Key Reactions

-

Nucleophilic Substitution: The chloro group at position 5 is susceptible to displacement by amines or alkoxides, forming derivatives like 5-amino-1,3,4-trimethylpyrazole .

-

Oxidation: Treatment with KMnO₄ yields 5-carboxy-1,3,4-trimethylpyrazole, useful in coordination chemistry.

-

Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity .

Table 2: Reaction Pathways and Products

| Reaction Type | Reagents | Major Product | Application |

|---|---|---|---|

| Substitution | Ethylamine, K₂CO₃ | 5-Amino-1,3,4-trimethylpyrazole | Pharmaceutical intermediates |

| Oxidation | KMnO₄, H₂O | 5-Carboxy-1,3,4-trimethylpyrazole | Metal-organic frameworks |

Biological and Industrial Applications

Agrochemical Uses

-

Insecticidal Activity: Derivatives of 5-chloro-1,3,4-trimethyl-1H-pyrazole exhibit efficacy against Tetranychus urticae (spider mites), with EC₅₀ values <10 ppm .

-

Herbicidal Properties: Modifications at position 5 yield compounds that inhibit acetolactate synthase (ALS), a target in weed control .

Material Science

-

Ligand in Catalysis: Copper complexes of this pyrazole derivative catalyze Ullmann couplings with >90% efficiency .

-

Polymer Additives: Incorporation into polyesters improves thermal stability (TGA data: decomposition onset at 280°C) .

Comparison with Analogous Compounds

Table 3: Structural and Functional Comparisons

| Compound | Molecular Formula | Substituents | Key Applications |

|---|---|---|---|

| 5-Chloro-1,3-dimethyl-1H-pyrazole | C₅H₇ClN₂ | 1,3-dimethyl, 5-Cl | Agrochemical intermediates |

| 1,3,4-Trimethyl-1H-pyrazole | C₆H₁₀N₂ | 1,3,4-trimethyl | Ligand synthesis |

| 5-Chloro-1-ethyl-3-methyl-1H-pyrazole | C₆H₉ClN₂ | 1-ethyl, 3-methyl, 5-Cl | Pharmaceutical research |

The additional methyl group in 5-chloro-1,3,4-trimethyl-1H-pyrazole enhances steric bulk, reducing metabolic degradation compared to dimethyl analogs .

Future Directions

-

Green Synthesis: Developing solvent-free or catalytic methods to improve atom economy.

-

Drug Discovery: High-throughput screening of derivatives for neurodegenerative disease targets.

-

Environmental Impact: Biodegradation studies to assess ecotoxicity in agricultural settings .

This review underscores the versatility of 5-chloro-1,3,4-trimethyl-1H-pyrazole, bridging fundamental chemistry and applied sciences. Ongoing research aims to unlock its full potential in sustainable technologies and therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume